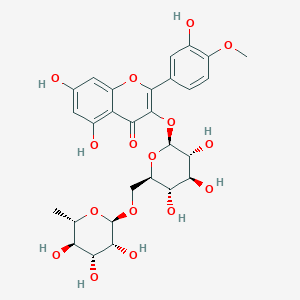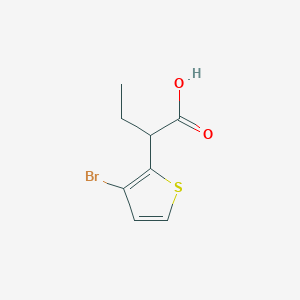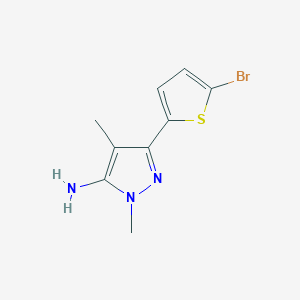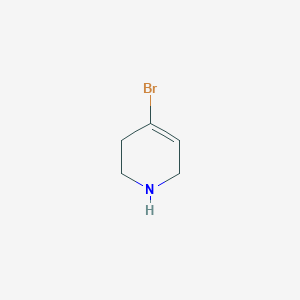
4-Bromo-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1,2,3,6-tetrahydropyridine: is a heterocyclic organic compound with the molecular formula C5H8BrN . It is a derivative of tetrahydropyridine, where a bromine atom is substituted at the fourth position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Bromination of 1,2,3,6-tetrahydropyridine: One common method involves the bromination of 1,2,3,6-tetrahydropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature .
-
Industrial Production Methods: Industrially, the synthesis of 4-Bromo-1,2,3,6-tetrahydropyridine can be scaled up by optimizing the bromination process. This involves controlling the reaction parameters such as temperature, solvent, and concentration of brominating agents to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions: 4-Bromo-1,2,3,6-tetrahydropyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides .
-
Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions. For instance, it can be oxidized to form corresponding pyridine derivatives or reduced to form tetrahydropyridine derivatives .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azido, thiol, or alkoxy derivatives of tetrahydropyridine.
Oxidation Products: Pyridine derivatives are typically formed.
Reduction Products: Tetrahydropyridine derivatives are obtained.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: 4-Bromo-1,2,3,6-tetrahydropyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: This compound is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of biologically active molecules.
Industry:
Mecanismo De Acción
The mechanism of action of 4-Bromo-1,2,3,6-tetrahydropyridine largely depends on its application. In pharmacological contexts, it may act as a precursor to active compounds that interact with specific molecular targets and pathways. For instance, derivatives of this compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
-
1,2,3,4-Tetrahydropyridine: This compound is similar in structure but lacks the bromine substitution. It is also used in organic synthesis and pharmacological studies .
-
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine: This compound has a propyl group in addition to the bromine substitution, which may confer different chemical and biological properties .
Uniqueness:
Propiedades
IUPAC Name |
4-bromo-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN/c6-5-1-3-7-4-2-5/h1,7H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRHGZZEGDVXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)
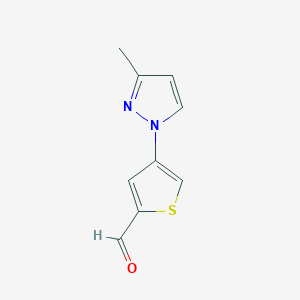
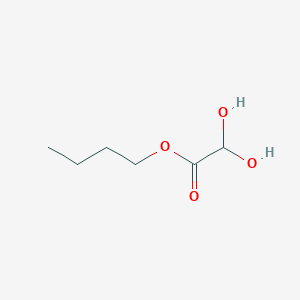


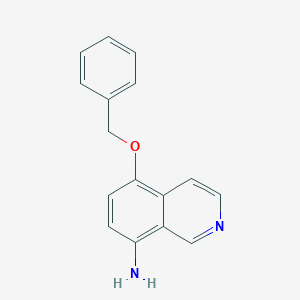
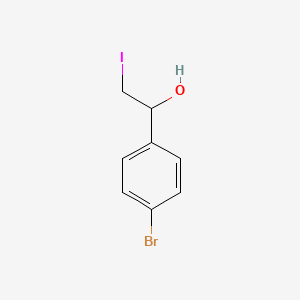

![4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063225.png)
